1-Octacosanol

Description

Natural Occurrence and Distribution of Octacosanol

Octacosanol is predominantly found in the epicuticular wax of various plants, which is the thin whitish layer on their surfaces. ubm.romedindia.net It is also present in some animal sources. Key natural sources of octacosanol include:

Plants: Sugarcane (Saccharum officinarum) is a major source, with its wax containing a high concentration of octacosanol. ubm.roresearchgate.netgoogle.com Other significant plant sources include wheat germ oil (Triticum aestivum), rice bran (Oryza sativa), perilla (Perilla frutescens), and grape seed oil (Vitis vinifera). drugs.comfrontiersin.org It can also be found in the leaves of plants like Sabicea grisea and in Korean winter spinach (Spinacia oleracea). researchgate.netmdpi.com

Animals and Insects: Beeswax produced by honey bees (Apis species) contains octacosanol, although triacontanol (B1677592) is the main component. researchgate.netresearchgate.net Krill, a type of small crustacean, is also a source of this compound. ubm.ro

The concentration of octacosanol within policosanol mixtures can vary significantly depending on the source. For instance, sugarcane wax can yield a policosanol mixture where 1-octacosanol (B7804023) constitutes 60-70%. ubm.ro In contrast, the policosanol from rice bran wax may contain only 15-20% octacosanol. ubm.ro

Interactive Table: Natural Sources of Octacosanol

| Source Category | Specific Source | Common Name |

|---|---|---|

| Plants | Saccharum officinarum | Sugarcane |

| Triticum aestivum | Wheat Germ Oil | |

| Oryza sativa | Rice Bran | |

| Vitis vinifera | Grape Seed Oil | |

| Sabicea grisea | - | |

| Spinacia oleracea | Korean Winter Spinach | |

| Animals/Insects | Apis species | Beeswax |

| Euphausiacea | Krill |

Historical Context of Octacosanol Research and Early Observations

The investigation into the potential effects of octacosanol began with early work on wheat germ oil, attributed to Thomas K. Cureton, a notable figure in exercise physiology. drugs.com These initial studies laid the groundwork for future research into the individual components of such natural extracts.

Much of the subsequent clinical research, particularly in the 1990s, focused on policosanol derived from Cuban sugarcane wax, in which octacosanol is the primary constituent. alzdiscovery.orggoogle.com These early Cuban studies reported significant positive outcomes, particularly concerning cardiovascular health, which led to policosanol being marketed as a lipid-lowering agent in numerous countries. darwin-nutrition.frebsco.com However, it is important to note that later studies conducted by independent research groups outside of Cuba have not consistently reproduced these initial findings, leading to some debate within the scientific community. darwin-nutrition.frebsco.com

Overview of Recognized Biological Activities of Octacosanol

Scientific research has identified a range of biological activities associated with octacosanol. These effects have been observed in both animal models and, in some cases, human studies. The primary areas of investigation include:

Lipid Metabolism: A significant body of research has focused on octacosanol's role in managing dyslipidemia. drugs.com Studies have suggested that it may help in lowering low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol. researchgate.netnih.gov The proposed mechanisms include the inhibition of cholesterol synthesis. mdpi.com In animal models, octacosanol supplementation has been shown to decrease levels of total cholesterol, triglycerides, and LDL-cholesterol. nih.gov

Ergogenic Effects (Enhancement of Physical Performance): Octacosanol has been investigated for its potential to improve exercise performance, including stamina, strength, and reaction time. rxlist.comnih.gov Some studies suggest that octacosanol may enhance the body's ability to utilize oxygen, spare muscle glycogen (B147801) stores, and increase the oxidative capacity of muscles in trained subjects. nih.govuntappedsupplement.com

Neuroprotective Effects: Emerging research points to potential neuroprotective properties of octacosanol. jayuanbio.com Studies in animal models of Parkinson's disease have suggested that octacosanol may offer protective effects. drugs.comnih.gov It has been proposed that these effects may be related to its antioxidant activity and its ability to modulate certain cellular signaling pathways. alzdiscovery.orgnih.gov

Anti-inflammatory and Antioxidant Activity: Octacosanol has demonstrated anti-inflammatory and antioxidant properties in various studies. researchgate.netlipidmaps.org It has been shown to reduce the expression of pro-inflammatory cytokines in cell cultures and to attenuate inflammation in animal models of colitis. mdpi.comlipidmaps.org Its antioxidant effects are linked to its ability to reduce oxidative stress and enhance the activity of endogenous antioxidant enzymes. lipidmaps.orghumankinetics.com

Cytoprotective Effects: Research indicates that octacosanol may have cytoprotective properties, offering protection to cells from damage. researchgate.net

Antiplatelet Effects: Some studies suggest that octacosanol may have antiplatelet effects, similar to those of aspirin. drugs.comresearchgate.net

Interactive Table: Summary of Researched Biological Activities of Octacosanol

| Biological Activity | Research Findings |

|---|---|

| Cholesterol Metabolism | May lower LDL and increase HDL cholesterol. researchgate.netnih.gov |

| Ergogenic Effects | May improve stamina and oxygen utilization during exercise. nih.govuntappedsupplement.com |

| Neuroprotection | Shows potential protective effects in animal models of Parkinson's disease. drugs.comnih.gov |

| Anti-inflammatory | Reduces pro-inflammatory markers in cell and animal studies. mdpi.comlipidmaps.org |

| Antioxidant | Helps to reduce oxidative stress and enhance antioxidant enzyme activity. lipidmaps.orghumankinetics.com |

| Antiplatelet Aggregation | May inhibit platelet aggregation. drugs.comresearchgate.net |

Current Research Trends and Unanswered Questions Regarding Octacosanol

Current research on octacosanol continues to explore its diverse biological functions and the underlying molecular mechanisms. A key trend is the investigation of its effects on cellular signaling pathways, such as the AMPK and PPAR pathways, which are crucial for regulating metabolism. researchgate.netnih.gov

Despite the existing body of research, several questions remain unanswered. The exact mechanisms by which octacosanol exerts its various effects are not fully understood. alzdiscovery.org There is also a need for more large-scale, independent clinical trials in human populations to substantiate some of the health claims, particularly regarding athletic performance and neuroprotection, where current evidence is still considered preliminary. drugs.com

Future research will likely focus on:

Elucidating the precise molecular targets of octacosanol.

Investigating the potential synergistic effects of octacosanol with other compounds. researchgate.net

Determining the optimal composition of policosanol mixtures for different biological effects. alzdiscovery.org

Further exploring its potential therapeutic applications in metabolic and neurodegenerative diseases. jayuanbio.com

Properties

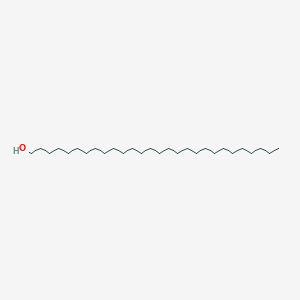

IUPAC Name |

octacosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h29H,2-28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNRPFQICPFDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-27-5 (aluminum[1:3]salt) | |

| Record name | Octacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025803 | |

| Record name | 1-Octacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-octacosanol is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] White powder; [Aldrich MSDS], Solid | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octacosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Octacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

392 to 482 °F at 1 mmHg (sublimes) (NTP, 1992) | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

557-61-9 | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octacosanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11220 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Octacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octacosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octacosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTACOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81I2215OVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Octacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.9 °F (NTP, 1992), 83.2 - 83.4 °C | |

| Record name | 1-OCTACOSANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034380 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis, Extraction, and Analytical Methodologies of Octacosanol

Biosynthetic Pathways of Octacosanol in Organisms

The biosynthesis of octacosanol in plants is a multi-step process that begins with the synthesis of very-long-chain fatty acids (VLCFAs). These fatty acids, defined as having more than 18 carbon atoms, are crucial for various developmental processes in plants. The elongation of these fatty acid chains occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE) system. frontiersin.orgresearchgate.netnih.gov This complex sequentially adds two-carbon units to a growing acyl chain. researchgate.net

The FAE complex consists of four core enzymes that catalyze a cycle of reactions:

β-ketoacyl-CoA synthase (KCS): This enzyme initiates the elongation cycle by condensing a long-chain acyl-CoA with malonyl-CoA. researchgate.net

β-ketoacyl-CoA reductase (KCR): The resulting β-ketoacyl-CoA is then reduced to β-hydroxyacyl-CoA. frontiersin.org

β-hydroxyacyl-CoA dehydratase (HCD): This enzyme dehydrates the β-hydroxyacyl-CoA to form an enoyl-CoA. frontiersin.org

Enoyl-CoA reductase (ECR): Finally, the enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer. frontiersin.org

This cycle is repeated until the desired chain length, such as the 28 carbons for octacosanoic acid, is achieved. The resulting very-long-chain acyl-CoA is then reduced to the corresponding primary alcohol, octacosanol. This final reduction step is catalyzed by fatty acyl-CoA reductases (FARs). nih.govslu.seresearchgate.net These enzymes facilitate the NADPH-dependent reduction of the fatty acyl-CoA to the primary fatty alcohol. nih.gov While some pathways may involve a fatty aldehyde intermediate, in plants, it is believed that a single alcohol-forming FAR carries out the reduction without releasing the intermediate aldehyde. nih.govslu.se Octacosanal has been suggested as a potential intermediate in the biosynthesis of octacosanol.

Advanced Extraction and Purification Techniques for Octacosanol from Natural Sources

Octacosanol is typically extracted from natural sources rich in waxes, such as sugarcane filter mud, rice bran wax, and wheat germ. ubm.ro Various advanced methods have been developed to improve the efficiency and purity of the extracted octacosanol.

Extraction Methods:

Solvent Extraction: Traditional methods like Soxhlet extraction using solvents such as acetone or ethanol are commonly employed. ubm.ro Hot ethanol reflux extraction is another effective method, which in some cases has shown higher recovery of octacosanol compared to supercritical fluid extraction.

Supercritical Fluid Extraction (SFE): This "green" technology utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. ubm.ro SFE offers advantages such as high selectivity, reduced use of organic solvents, and mild operating temperatures, which prevent the degradation of heat-sensitive compounds. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature. An increase in pressure generally leads to a higher density of the fluid and increased solubility of the target compounds. For instance, optimal extraction of waxes from sugarcane filter mud using supercritical CO2 has been achieved at 50°C and 30 MPa.

Saponification-Assisted Extraction: Often, octacosanol exists as esters within the plant wax. Saponification, a process of hydrolyzing these esters with an alkali like sodium hydroxide in an alcoholic solution, is a crucial step to release the free octacosanol. slideshare.net This process significantly increases the yield of octacosanol. For example, saponification of waxes from sugarcane filter mud extracted by hot ethanol reflux has been shown to substantially increase the octacosanol content.

Purification Techniques:

Crystallization: After extraction, the crude octacosanol can be purified by recrystallization. This involves dissolving the extract in a suitable solvent mixture (e.g., chloroform and ethanol) and then allowing the octacosanol to crystallize out upon cooling, leaving impurities in the solution. slideshare.net

Molecular Distillation (MD): This technique is particularly suitable for separating and purifying heat-sensitive, high-boiling-point compounds like octacosanol. MD operates under high vacuum and at a short distance between the evaporator and condenser, which allows for distillation at lower temperatures, thus minimizing thermal degradation. It has been successfully used to concentrate octacosanol from rice bran wax extracts.

| Extraction Method | Source Material | Key Parameters | Octacosanol Content in Wax | Reference |

|---|---|---|---|---|

| Supercritical CO2 Extraction | Sugarcane Filter Mud | 50°C, 30 MPa, 2 hours | 29.65 g/100 g | researchgate.net |

| Hot Ethanol Reflux Extraction | Sugarcane Filter Mud | - | 22.52 g/100 g | researchgate.net |

| Hot Ethanol Reflux with Saponification | Sugarcane Filter Mud | - | 47.8 g/100 g | researchgate.net |

Synthetic Routes for Octacosanol Production and Derivatization

While octacosanol is abundant in nature, chemical synthesis provides an alternative route for its production and allows for the creation of derivatives for research and other applications.

Chemical Synthesis:

Several synthetic pathways for 1-octacosanol (B7804023) have been developed. One efficient method starts from commercially available lipid-based intermediates, sebacic acid (decanedioic acid) and stearyl alcohol. A key step in this synthesis is the Wittig reaction between 10-(tert-butyldimethylsilanyloxy)decanal and an octadecyltriphenylphosphonium bromide salt. The resulting product undergoes simultaneous hydrogenation of the double bond and deprotection of the silyl group to yield octacosanol in high purity. ubm.ro

Another synthetic approach involves the use of 10-undecenoic acid and stearyl bromide. ubm.ro These synthetic methods are valuable for producing octacosanol with high purity and for creating isotopically labeled versions for metabolic studies.

Derivatization:

Derivatization of octacosanol can enhance its properties or facilitate its analysis. A notable example is the enzymatic synthesis of octacosanol lipoate, an ester of octacosanol and lipoic acid. This novel antioxidant was synthesized using a lipase from Candida sp. 99-125 as a catalyst. nih.govacs.orgacs.org The enzymatic reaction offers a green and mild alternative to chemical synthesis, with high conversion rates and yields. nih.govacs.org The resulting octacosanol lipoate exhibits enhanced lipophilicity and potent antioxidant activity. nih.govacs.org

Analytical Characterization and Quantification Methods for Octacosanol in Biological Matrices

Accurate characterization and quantification of octacosanol in various samples, from raw plant materials to biological fluids, are crucial for quality control and research. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas chromatography (GC) is the most widely used technique for the analysis of octacosanol and other long-chain fatty alcohols. Due to their low volatility, derivatization is often required to convert the alcohols into more volatile trimethylsilyl (TMS) ethers before GC analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and common method for quantifying octacosanol. The sample is injected into a capillary column (e.g., DB-5) and the separated components are detected by an FID. Quantification is typically performed using an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantification and structural confirmation. The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that serves as a fingerprint for identification. Selected ion monitoring (SIM) mode can be used to enhance the sensitivity and selectivity for trace quantification of octacosanol and its metabolites in biological samples like plasma. nih.gov

Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD): UPLC offers higher resolution and faster analysis times compared to traditional HPLC. ELSD is a universal detector suitable for non-volatile compounds like octacosanol that lack a UV chromophore. This method has been developed for the qualitative and quantitative analysis of policosanols, including octacosanol.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | HP-5 (30 m x 0.25 mm x 0.25 µm) | DB-5HT (30 m x 0.25 mm, 0.1 µm) |

| Oven Program | 80°C to 320°C at 10°C/min, hold for 15 min | 120°C for 5 min, to 270°C at 20°C/min, hold for 1 min, to 310°C at 5°C/min, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min | Nitrogen |

| Inlet Temperature | 300°C | - |

| Detector | Mass Spectrometer | Flame Ionization Detector |

Beyond chromatography, other analytical techniques are used to characterize the physical and chemical properties of octacosanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of octacosanol and its derivatives. chemicalbook.comazom.com In the ¹H NMR spectrum of an alcohol, the proton on the carbon adjacent to the hydroxyl group typically appears in the 3.4-4.5 ppm region. libretexts.org NMR is also invaluable for confirming the structure of synthesized derivatives, such as octacosanol lipoate. nih.govacs.org

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature. currenta.denih.goviitk.ac.in It is used to determine the melting point and purity of octacosanol. The DSC thermogram of octacosanol shows a characteristic endothermic peak corresponding to its melting transition.

X-ray Diffraction (XRD): XRD is used to investigate the crystalline structure of solid materials. nih.gov The diffraction pattern of octacosanol provides information about its polymorphic form and degree of crystallinity. researchgate.netmdpi.com

Molecular Mechanisms of Octacosanol Action in Physiological Processes

Modulation of Cellular Signaling Pathways by Octacosanol

Octacosanol's physiological functions are primarily achieved through the regulation of multiple critical signaling pathways, including the AMPK, PI3K/Akt, and MAPK/NF-κB pathways researchgate.net. This modulation allows octacosanol to influence a wide array of cellular activities from energy metabolism to inflammatory responses.

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Octacosanol has been shown to activate AMPK, which is a key mechanism for its metabolic benefits nih.gov. In high-fat diet-induced obese mice, octacosanol supplementation led to changes in the expression levels of AMPK nih.gov. This activation is linked to the phosphorylation of HMG-CoA reductase, a critical enzyme in cholesterol synthesis, leading to its inhibition nih.gov.

The activation of AMPK by octacosanol initiates a cascade of downstream effects. It influences the expression of several key metabolic regulators, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Acetyl-CoA Carboxylase (ACC), which are pivotal in lipid metabolism nih.gov. By modulating the AMPK/SREBP-1c/ACC signaling axis, octacosanol helps to regulate lipid synthesis and accumulation nih.gov.

Table 1: Effects of Octacosanol on AMPK Pathway Components and Downstream Targets

| Target Protein | Observed Effect of Octacosanol | Physiological Consequence |

| AMPK | Increased activation/expression | Central energy sensor activation |

| HMG-CoA Reductase | Increased phosphorylation | Inhibition of cholesterol synthesis |

| SREBP-1c | Modulated expression | Regulation of lipid synthesis |

| ACC | Modulated expression | Regulation of fatty acid synthesis |

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism nih.govmdpi.com. It is a central node in signaling networks, responding to various extracellular signals to orchestrate cellular responses mdpi.com. Research indicates that octacosanol is involved in the regulation of the PI3K/Akt pathway to achieve its biological effects researchgate.net. In studies on policosanol, of which octacosanol is the main component, it was found to rescue cell survival by activating the Akt pathway, which results in the inhibition of apoptosis nih.gov.

The PI3K/Akt pathway is known to be activated in response to various stimuli, leading to the phosphorylation and activation of Akt researchgate.net. This activated Akt can then phosphorylate a host of downstream targets, influencing processes like glucose metabolism and cell survival mdpi.commdpi.com. The pathway's activation has been implicated in conditions like ethanol-induced fatty liver through its influence on SREBP-1 nih.gov. The interaction of octacosanol with this pathway suggests a mechanism by which it can influence cell survival and metabolic regulation researchgate.netnih.gov.

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the cellular inflammatory response. researchgate.net. Octacosanol has demonstrated anti-inflammatory properties by inhibiting these signaling cascades researchgate.net. In studies with high-fat diet-fed mice, octacosanol supplementation was found to inhibit the activation of NF-κB nih.gov. This suggests that octacosanol prevents inflammation by regulating the MAPK/NF-κB pathway nih.gov.

Activation of these pathways typically leads to the increased expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). By suppressing the MAPK/NF-κB pathway, octacosanol can effectively reduce the production of these inflammatory mediators, thereby mitigating the inflammatory response researchgate.net.

Table 2: Octacosanol's Impact on Inflammatory Signaling

| Pathway/Molecule | Effect of Octacosanol | Cellular Outcome |

| MAPK/NF-κB Pathway | Inhibition | Attenuation of inflammatory signaling |

| NF-κB Activation | Inhibited | Decreased transcription of pro-inflammatory genes |

| Pro-inflammatory Cytokines | Reduced expression | Reduction in overall inflammatory state |

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Pathway analysis has identified PPARs as playing a pivotal role in the lipid-lowering function of octacosanol nih.gov. Research has shown that supplementation with octacosanol leads to changes in the expression levels of PPARs, which are closely related to lipid metabolism nih.gov.

There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and functions.

PPARα is highly expressed in tissues with high fatty acid catabolism rates, like the liver, and is a key regulator of lipid metabolism genes.

PPARγ is most abundantly expressed in adipose tissue and is essential for adipogenesis and lipid storage.

PPARβ/δ is expressed ubiquitously and is involved in controlling genes related to glucose and lipid metabolism.

Octacosanol's ability to modulate the expression of these receptors indicates a direct influence on the transcriptional regulation of genes involved in energy homeostasis and fat metabolism nih.gov.

Sirtuin 1 (SIRT1) and Liver X Receptors (LXRs) are key metabolic sensors that regulate lipid metabolism and inflammatory responses. SIRT1 is known to interact with and activate LXR, creating a signaling axis that controls cholesterol metabolism and inflammation. The lipid-lowering mechanisms of octacosanol have been found to be mediated by multiple pathways, including the AMPK/SIRT1 and LXR pathways nih.gov.

Studies have demonstrated that octacosanol supplementation can alter the expression levels of SIRT1 nih.gov. By influencing the SIRT1/LXR signaling axis, octacosanol can impact the expression of genes involved in cholesterol efflux and fatty acid synthesis, contributing to its beneficial effects on lipid profiles.

Genomic and Proteomic Regulation by Octacosanol

Octacosanol exerts its physiological effects by inducing significant changes at the genomic and proteomic levels, particularly in tissues central to metabolism, such as the liver. Gene chip analysis has revealed that octacosanol regulates a substantial number of genes involved in lipid metabolism. In one study, octacosanol treatment modulated 72 such genes in the liver tissues of mice on a high-fat diet nih.gov.

These changes in gene expression translate to altered protein levels, which ultimately execute the compound's biological functions. Methods like real-time quantitative PCR and Western blot have confirmed that octacosanol supplementation causes significant changes in the expression of key proteins that regulate lipid metabolism nih.gov. This provides direct evidence of octacosanol's role in reprogramming cellular metabolic machinery at the molecular level.

Table 3: Summary of Genomic and Proteomic Changes Induced by Octacosanol

| Molecule | Type | Method of Detection | Observed Change | Associated Pathway |

| AMPK | Protein | Western Blot, RT-qPCR | Altered expression | Energy Metabolism |

| PPARs | Protein | Western Blot, RT-qPCR | Altered expression | Lipid Metabolism |

| FASN | Protein | Western Blot, RT-qPCR | Altered expression | Fatty Acid Synthesis |

| ACC | Protein | Western Blot, RT-qPCR | Altered expression | Fatty Acid Synthesis |

| SREBP-1c | Protein | Western Blot, RT-qPCR | Altered expression | Lipid Synthesis Regulation |

| SIRT1 | Protein | Western Blot, RT-qPCR | Altered expression | Metabolic Regulation |

| Lipid Metabolism Genes (72 total) | Gene | Gene Chip Analysis | Regulated expression | Lipid Metabolism |

Gene Expression Profiling in Response to Octacosanol Supplementation

Octacosanol supplementation has been shown to significantly alter the expression profile of genes involved in various metabolic pathways, particularly lipid metabolism. Studies utilizing gene chip analysis have revealed that octacosanol can regulate a wide array of genes, leading to physiological changes.

In a study involving mice on a high-fat diet, octacosanol supplementation was found to modulate the expression of 72 genes in liver tissues that are associated with lipid metabolism. nih.gov Among these, 44 genes were downregulated, and 28 were upregulated in the octacosanol-treated group compared to the high-fat diet control group. nih.gov This demonstrates a significant impact of octacosanol on the genetic regulation of lipid homeostasis.

Further research has highlighted the influence of octacosanol on specific genes crucial for energy metabolism. For instance, in weaning piglets, octacosanol administration has been observed to up-regulate the gene expression of Glucose Transporter Type 4 (GLUT-4) and AMP-activated protein kinase (AMPK) in muscle and liver tissues. nih.gov The upregulation of GLUT-4 is significant as it facilitates the transport of glucose into cells, thereby playing a role in maintaining energy balance. nih.gov Similarly, the increased expression of the AMPK gene suggests an activation of this key energy sensor, which helps in maintaining cellular energy homeostasis. nih.gov

The collective findings from gene expression profiling studies indicate that octacosanol exerts its physiological effects by orchestrating changes in the transcription of a network of genes central to metabolism and cellular energy regulation.

Table 1: Summary of Gene Expression Changes in Response to Octacosanol Supplementation

| Gene | Tissue/Organism | Effect of Octacosanol | Associated Function |

|---|---|---|---|

| Genes involved in lipid metabolism (72 identified) | Mouse Liver | 44 downregulated, 28 upregulated | Lipid homeostasis |

| Glucose Transporter Type 4 (GLUT-4) | Piglet Muscle and Liver | Upregulated | Glucose uptake, energy balance |

Protein Expression and Enzyme Activity Modulation by Octacosanol

The physiological effects of octacosanol are also mediated through the modulation of protein expression and the activity of various enzymes. Research has demonstrated that octacosanol can influence key signaling pathways by altering the levels and activity of critical proteins.

In studies on high-fat diet-fed mice, octacosanol supplementation led to changes in the expression levels of several proteins integral to lipid metabolism. nih.gov Western blot analysis revealed that octacosanol affects the expression of AMP-activated protein kinase (AMPK), Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), and Sirtuin 1 (SIRT1). nih.gov The modulation of these proteins is consistent with the observed lipid-lowering effects of octacosanol. nih.gov The activation of AMPK, a central regulator of energy metabolism, is a recurring theme in the action of octacosanol. researchgate.netresearchgate.net

Beyond modulating protein expression, octacosanol has been shown to directly impact the activity of specific enzymes. In vitro studies have investigated the effects of octacosanol on enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). One study found that octacosanol exhibited a significant and dose-dependent inhibitory effect on COX-1 activity. researchgate.net However, in the same study, it did not affect the activity of COX-2 or 5-LOX. researchgate.net This selective inhibition of COX-1 suggests a specific mechanism of action in modulating inflammatory processes.

Another aspect of octacosanol's enzymatic modulation is related to its cholesterol-lowering properties. It has been proposed that policosanol, of which octacosanol is a major component, decreases the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis. nih.gov This inhibition is thought to be linked to the activation of AMPK, which in turn phosphorylates and inhibits HMG-CoA reductase. nih.gov

Table 2: Modulation of Protein Expression and Enzyme Activity by Octacosanol

| Protein/Enzyme | Effect of Octacosanol | Experimental Model | Associated Physiological Process |

|---|---|---|---|

| AMP-activated protein kinase (AMPK) | Increased expression/activation | High-fat diet mice | Lipid and energy metabolism |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Changed expression levels | High-fat diet mice | Lipid metabolism, inflammation |

| Fatty Acid Synthase (FASN) | Changed expression levels | High-fat diet mice | Fatty acid synthesis |

| Acetyl-CoA Carboxylase (ACC) | Changed expression levels | High-fat diet mice | Fatty acid synthesis |

| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) | Changed expression levels | High-fat diet mice | Cholesterol and fatty acid synthesis |

| Sirtuin 1 (SIRT1) | Changed expression levels | High-fat diet mice | Cellular regulation, metabolism |

| Cyclooxygenase-1 (COX-1) | Inhibited activity | In vitro (rat platelet microsomes) | Inflammation |

| Cyclooxygenase-2 (COX-2) | No effect on activity | In vitro (rat seminal vesicle microsomes) | Inflammation |

| 5-lipoxygenase (5-LOX) | No effect on activity | In vitro (rat polymorphonuclear preparations) | Inflammation |

Pharmacological and Biological Activities of Octacosanol

Effects of Octacosanol on Lipid Metabolism and Dyslipidemia

Octacosanol has been extensively studied for its potential role in managing dyslipidemia, a condition characterized by abnormal lipid levels in the blood. Research suggests that octacosanol may influence several aspects of lipid metabolism, including cholesterol, triglycerides, and adipose tissue.

Octacosanol appears to play a role in regulating cholesterol levels. researchgate.net Studies suggest that octacosanol may inhibit cholesterol biosynthesis. researchgate.net One of the proposed mechanisms is the indirect regulation of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol synthesis pathway. unito.it It is thought that octacosanol's effect is not a direct inhibition of the enzyme but rather an interference with its regulation, potentially through the activation of AMP-activated protein kinase (AMPK). unito.it The activation of AMPK can lead to the phosphorylation and subsequent inhibition of HMG-CoA reductase. unito.it

In addition to inhibiting synthesis, octacosanol may also enhance the processing of low-density lipoprotein (LDL) in a receptor-dependent manner. unito.it Some studies have reported that octacosanol supplementation can lead to a decrease in total cholesterol and LDL cholesterol ("bad cholesterol") while increasing high-density lipoprotein (HDL) cholesterol ("good cholesterol"). acs.orghumankinetics.comumin.jp For instance, in a study with patients having type 2 hypercholesterolemia, octacosanol intake was associated with improved levels of LDL, HDL, and total cholesterol. humankinetics.com Another study on KKAy mice with type 2 diabetes showed that dietary octacosanol attenuated the increased serum total-cholesterol concentrations. umin.jp

However, it's important to note that not all studies have yielded consistent results. Some research has shown that while octacosanol may reduce plasma triacylglycerol levels, it does not significantly impact LDL cholesterol or atherogenesis in certain models. drugs.com

Octacosanol has demonstrated effects on triglyceride and fatty acid metabolism. Several animal studies have shown that octacosanol supplementation can lead to a reduction in serum and hepatic triglyceride concentrations. umin.jpnih.govcambridge.orgjst.go.jp In rats fed a high-fat diet, octacosanol supplementation led to a decrease in serum triacylglycerol concentration. nih.govcambridge.org This effect is possibly due to the inhibition of hepatic phosphatidate phosphohydrolase, an enzyme involved in triglyceride synthesis. nih.govcambridge.org

Furthermore, octacosanol may influence fatty acid metabolism by enhancing the total oxidation rate of fatty acids in muscle tissue. nih.govcambridge.org Studies in rats on a high-fat diet also observed an increase in serum fatty acid concentrations with octacosanol supplementation. nih.govcambridge.org Research on esterified octacosanol suggests it can inhibit fatty acid synthesis through the SIRT1/AMPK/SREBP-1c pathway by reducing the transcription of fatty acid synthase (FASN). nih.govnih.gov

The following table summarizes the effects of octacosanol on lipid parameters in a high-fat diet mouse model. nih.gov

| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + Octacosanol Group |

| Triglycerides (TG) | Normal | Increased | Reduced |

| Total Cholesterol (TC) | Normal | Increased | Reduced |

| LDL-c | Normal | Increased | Reduced |

| HDL-c | Normal | Reduced | Increased |

This table is based on data from a study investigating the effects of octacosanol supplementation in mice fed a high-fat diet. nih.gov

Octacosanol has been shown to affect adipose tissue metabolism, potentially suppressing lipid accumulation. In rats fed a high-fat diet, the addition of octacosanol resulted in a significant reduction in the weight of perirenal adipose tissue without a decrease in the number of cells, suggesting a suppression of lipid accumulation in this specific tissue. nih.govcambridge.orgcambridge.org However, no significant effect was observed in the epididymal adipose tissue. nih.govcambridge.orgcambridge.org

Studies using a high-fat diet-induced obesity mouse model indicated that octacosanol supplementation decreased adipose tissue weight. nih.gov Histological analysis revealed that octacosanol treatment can reduce the size of fat cells in epididymal adipose tissue. nih.gov Furthermore, research suggests that octacosanol may prevent adipose tissue enlargement. acs.orgnih.gov This effect is associated with the activation of brown adipose tissue (BAT) activity, which plays a role in energy expenditure. dntb.gov.ua

Octacosanol as an Anti-inflammatory Agent

Octacosanol has demonstrated notable anti-inflammatory properties in various experimental models. mdpi.comnih.gov These effects are attributed to its ability to modulate key inflammatory pathways and mediators.

The anti-inflammatory effects of octacosanol are mediated through several mechanisms, including the modulation of pro-inflammatory cytokines and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. taylorandfrancis.commdpi.comahajournals.org NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. wikipedia.org

In studies using lipopolysaccharide (LPS)-stimulated macrophages, octacosanol has been shown to reduce the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2, and nitric oxide. taylorandfrancis.com It also inhibits the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8). ahajournals.org Research has demonstrated that octacosanol can inhibit the mRNA and protein expression levels of pro-inflammatory factors in colonic tissues in a mouse model of colitis. acs.orgnih.gov

A key mechanism underlying these effects is the inhibition of NF-κB translocation into the nucleus. taylorandfrancis.comahajournals.org By preventing the activation of NF-κB, octacosanol can suppress the transcription of its target inflammatory genes. acs.orgnih.gov Furthermore, octacosanol has been found to block the MAPK/NF-κB/AP-1 signaling pathway, further contributing to its anti-inflammatory action. acs.orgnih.gov

The table below presents the effect of octacosanol on TNF-α levels in a carrageenan-induced pleurisy model in mice. mdpi.com

| Treatment Group | TNF-α Concentration (pg/mL) |

| Saline | 280.6 ± 25.4 |

| Carrageenan | 1083.0 ± 110.1 |

| Octacosanol (1 mg/kg) + Carrageenan | 598.5 ± 68.3 |

| Octacosanol (10 mg/kg) + Carrageenan | 450.2 ± 55.7 |

| Indomethacin (20 mg/kg) + Carrageenan | 398.7 ± 45.1* |

*p < 0.05 compared to the carrageenan-treated group. This data indicates a significant reduction in the pro-inflammatory cytokine TNF-α with octacosanol treatment. mdpi.com

Endothelial dysfunction is an early event in the development of atherosclerosis, a chronic inflammatory disease of the arteries. nih.govnih.gov Octacosanol has shown potential in improving endothelial function and mitigating processes related to atherosclerosis. ahajournals.org

In primary human aorta endothelial cells (HAEC), octacosanol has been observed to reduce the lipopolysaccharide (LPS)-induced adhesion of monocytes, a critical step in the formation of atherosclerotic plaques. ahajournals.orgahajournals.org This effect is associated with the inhibition of adhesion molecules such as PE-selectin and VCAM-1. ahajournals.org Furthermore, octacosanol can improve the integrity of the endothelial cell membrane, protecting it from damage induced by inflammatory stimuli. ahajournals.org By exerting these anti-inflammatory effects on endothelial cells, octacosanol may help to counteract the initial stages of atherosclerosis. ahajournals.orgahajournals.org

Antioxidant Properties of Octacosanol

Octacosanol has demonstrated notable antioxidant capabilities, which contribute to its various biological effects. researchgate.net These properties are manifested through both direct interaction with reactive molecules and the enhancement of the body's innate antioxidant defense mechanisms. researchgate.nethumankinetics.com

Research has shown that octacosanol possesses strong antiradical properties. humankinetics.com In specific laboratory assays, octacosanol exhibited significant scavenging activity against stable free radicals. For instance, studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals reported high levels of antiradical activity. humankinetics.com However, some investigations suggest that the direct free radical scavenging activity of octacosanol and its related long-chain alcohols may be limited in certain contexts. nih.gov For example, the main components of policosanol, including octacosanol, showed little activity in scavenging DPPH free radicals or inhibiting copper ion-induced LDL oxidation in specific in-vitro tests. nih.gov

Beyond direct scavenging, octacosanol appears to modulate the metabolic pathways that generate Reactive Oxygen Species (ROS). nih.gov An increase in hepatic lipid peroxidation, driven by ROS like the superoxide (B77818) radical (O₂·⁻), is a key factor in the progression of certain types of cellular injury. nih.gov Octacosanol administration has been found to attenuate the increase in hepatic lipid peroxidation, suggesting an indirect role in controlling ROS-mediated damage. nih.gov This indicates that its antioxidant effects may be more closely linked to its influence on the body's endogenous systems rather than direct neutralization of free radicals.

A significant aspect of octacosanol's antioxidant activity is its ability to bolster the body's own defense systems. The endogenous antioxidant defense system relies on enzymes such as Superoxide Dismutase (SOD) and Glutathione (B108866) Peroxidase (GPx) to neutralize harmful free radicals produced during metabolic processes. humankinetics.comunomaha.edu

Studies have demonstrated that octacosanol supplementation can positively influence the levels of these crucial enzymes. In a study involving taekwondo athletes undergoing intense training and caloric restriction, the group receiving octacosanol showed a significant increase in SOD levels compared to the placebo group. humankinetics.comunomaha.edu SOD is vital as it catalyzes the dismutation of the highly reactive superoxide radical into less harmful molecules. xiahepublishing.com Concurrently, the placebo group experienced a significant decrease in GPx levels, an effect not seen in the octacosanol group. humankinetics.comunomaha.edu GPx plays a role in reducing the damaging effects of lipid peroxidation. humankinetics.com In animal models of carbon tetrachloride-induced liver injury, octacosanol administration was also found to significantly increase the concentration of hepatic glutathione (GSH), a crucial substrate for GPx activity. nih.govnih.gov These findings suggest that octacosanol helps maintain a healthy balance between oxidative stress and antioxidant capacity by enhancing the activity of these key protective enzymes. humankinetics.comunomaha.edu

| Enzyme/Marker | Study Model | Observed Effect of Octacosanol Supplementation | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Taekwondo Athletes | Significantly increased antioxidant capacity | humankinetics.comunomaha.edu |

| Glutathione Peroxidase (GPx) | Taekwondo Athletes | Prevented a decrease in enzyme levels observed in the control group | humankinetics.comunomaha.edu |

| Glutathione (GSH) | Rats with Scopolamine-induced cognitive impairment | Significantly increased levels in brain tissue | nih.gov |

| Malondialdehyde (MDA) | Taekwondo Athletes | Prevented an increase in this lipid peroxidation marker | humankinetics.comunomaha.edu |

Octacosanol in Neurological and Neurodegenerative Research

Octacosanol has emerged as a compound of interest in the field of neurology, with research pointing towards its protective effects on the nervous system and potential applications in neurodegenerative disorders. researchgate.net

Octacosanol has been shown to possess cytoprotective and neuroprotective properties in various experimental models. nih.govresearchgate.net These protective effects are partly attributed to its antioxidant activities, which can mitigate oxidative stress—a key factor in neuronal damage and neurodegeneration. xiahepublishing.comalzdiscovery.org Research indicates that policosanol, of which octacosanol is a primary component, may exert neuroprotective effects by modulating genes associated with anti-oxidative stress responses. nih.gov Studies have demonstrated that octacosanol can protect against neurotoxicity and attenuate neuronal apoptosis (programmed cell death). nih.gov

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain. researchgate.net Research has explored octacosanol as a potential therapeutic agent in models of this disease. researchgate.netnih.gov

In studies using mice treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a common model for Parkinson's disease, oral administration of octacosanol yielded significant protective effects. nih.govresearchgate.net The treatment markedly improved behavioral impairments caused by MPTP and ameliorated the loss of tyrosine hydroxylase (TH)-positive neurons, which are the dopamine-producing cells affected in Parkinson's. nih.govresearchgate.net

The mechanism behind this neuroprotection appears to involve the modulation of specific cell signaling pathways. nih.govresearchgate.net Octacosanol was found to block the MPTP-induced phosphorylation of p38 mitogen-activated protein kinase (p38MAPK) and c-Jun N-terminal kinase (JNK), but not ERK1/2. nih.govresearchgate.net The activation of JNK and p38MAPK pathways is associated with neuronal apoptosis and injury. nih.gov By inhibiting these signaling pathways, octacosanol may prevent the cascade of events leading to neuronal cell death. nih.gov These findings support the potential of octacosanol as a candidate agent for further investigation in the context of Parkinson's disease. researchgate.net

| Area of Investigation | Model | Key Findings with Octacosanol Administration | Reference |

|---|---|---|---|

| Behavioral Outcomes | MPTP-treated mice | Significantly improved behavioral impairments | nih.govresearchgate.net |

| Neuronal Protection | MPTP-treated mice | Markedly ameliorated the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra | nih.govresearchgate.net |

| Molecular Mechanism | MPTP-treated mice | Blocked the phosphorylation of p38MAPK and JNK signaling proteins | nih.govresearchgate.net |

| General Effect | 6-hydroxydopamine (6-OHDA) treated rats | Exerted protective anti-parkinsonism effects | nih.govresearchgate.net |

Octacosanol and Energy Metabolism Regulation

Octacosanol has been shown to play a role in regulating energy metabolism, which may underlie some of its reported ergogenic (performance-enhancing) effects. animbiosci.orgnih.gov Its influence extends to lipid metabolism, glycogen (B147801) storage, and the activation of key metabolic regulators. animbiosci.orgnih.gov

Research in animal models suggests that octacosanol stimulates the conversion of lipids into energy. humankinetics.comresearchgate.net Supplementation has been associated with an increase in serum free fatty acid levels and greater fatty acid oxidation, along with a decrease in serum triglyceride concentrations. humankinetics.comunomaha.edu This indicates a shift towards utilizing fat as an energy source. nih.gov

Furthermore, octacosanol appears to affect carbohydrate metabolism. Studies have shown it can enhance glycogen storage in muscle or decrease the rate of glycogen utilization during exercise. animbiosci.orgnih.gov This glycogen-sparing effect could contribute to improved endurance. nih.gov The mechanism for these metabolic shifts may be linked to the activation of Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK). animbiosci.orgnih.gov AMPK is a crucial energy sensor in cells that, when activated, promotes energy-producing processes like fatty acid oxidation and glucose uptake, while inhibiting energy-consuming processes like cholesterol synthesis. researchgate.netnih.gov Studies have shown that octacosanol can enhance the gene expression and phosphorylation of AMPK in liver and muscle tissue, thereby helping to maintain energy balance. animbiosci.orgnih.gov

Impact on Glycogen Utilization and Storage

Octacosanol has been shown to influence glycogen metabolism, a key factor in energy availability and endurance. Research indicates that octacosanol can enhance glycogen storage and decrease its rate of utilization in muscle tissue. researchgate.netanimbiosci.orgresearchgate.net Studies in exercise-trained rats have demonstrated that while octacosanol supplementation leads to longer endurance times, the muscle glycogen concentration after exhaustion is not significantly different from the control group, suggesting a glycogen-sparing effect. nih.gov This sparing action allows for a reserve of readily available energy for high-intensity activities. untappedsupplement.com

In animal models of exercise-induced fatigue, octacosanol administration has been linked to increased levels of both liver glycogen (LG) and muscle glycogen (MG). researchgate.netresearchgate.netcolab.wsacs.org For instance, octacosanol nanoemulsions were found to upregulate hepatic glycogen levels in mice. nih.gov Furthermore, studies in weaning piglets have shown that octacosanol can enhance glycogen storage. nih.gov This effect on glycogen metabolism is considered a significant contributor to its anti-fatigue properties.

Table 1: Effect of Octacosanol on Glycogen Levels in Animal Studies

| Study Model | Octacosanol Effect | Tissue | Reference |

|---|---|---|---|

| Exercise-trained rats | Sparing of muscle glycogen stores | Muscle | nih.gov |

| Exercise-induced fatigue mice | Increased liver and muscle glycogen | Liver, Muscle | researchgate.netresearchgate.netcolab.wsacs.org |

| Mice | Upregulated hepatic glycogen | Liver | nih.gov |

| Weaning piglets | Enhanced glycogen storage | Not specified | nih.gov |

Influence on ATP Regeneration and Energy Efficiency

Octacosanol appears to play a role in promoting energy metabolism and enhancing motor function by influencing adenosine triphosphate (ATP) regeneration. researchgate.net Research in exercise-trained rats has shown that oral administration of octacosanol can significantly enhance the activities of creatine (B1669601) phosphokinase and citrate (B86180) synthase, which are involved in promoting muscle contraction and ATP regeneration. researchgate.net By boosting the function of the Citric Acid Cycle (Krebs Cycle), one of the primary metabolic pathways for converting fats into chemical energy, octacosanol may improve energy efficiency. untappedsupplement.com

It is suggested that octacosanol may increase ATP regeneration from the aerobic pathway by enhancing the capacity for fatty acid oxidation. iau.ir This increased energy metabolism is partly attributed to the activation of adenosine monophosphate-activated protein kinase (AMPK) in the muscle. researchgate.netanimbiosci.org AMPK is a crucial regulator of energy metabolism, working to decrease ATP-consuming processes and increase ATP regeneration. impactfactor.orgnih.gov

Role in Muscle Function and Anti-fatigue Effects

Octacosanol has been widely studied for its anti-fatigue effects and its positive impact on muscle function. researchgate.netcolab.ws It has been shown to improve muscle strength and endurance. untappedsupplement.comivychem.com In animal studies, octacosanol has been found to ameliorate autonomic activities, forelimb grip strength, and swimming endurance in mice. researchgate.netcolab.wsacs.org

The anti-fatigue properties of octacosanol are linked to its ability to regulate various biochemical parameters associated with fatigue. These include reducing blood lactic acid (BLA) and lactate (B86563) dehydrogenase (LDH) levels, while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). researchgate.netresearchgate.netcolab.ws Gene analysis has revealed that octacosanol can regulate the expression of genes related to myofibrils, contractile fibers, and calcium-dependent ATPase activity, such as Trim63, Prx, Cacna1h, and Mybpc3. researchgate.netresearchgate.netnih.gov Furthermore, octacosanol has been observed to improve the oxidative capacity of muscle tissue. nih.govuntappedsupplement.com In a study on broiler chicks, dietary supplementation with octacosanol led to increased breast muscle yield. animbiosci.orgresearchgate.net

Table 2: Summary of Octacosanol's Anti-fatigue and Muscle Function Effects

| Effect | Finding | Model | Reference |

|---|---|---|---|

| Endurance | Increased swimming endurance | Mice | researchgate.netcolab.wsacs.org |

| Increased running endurance | Rats | nih.gov | |

| Muscle Strength | Improved forelimb grip strength | Mice | researchgate.netcolab.wsacs.org |

| Increased pectoral and grip strength | Humans | untappedsupplement.com | |

| Biochemical Regulation | Decreased Blood Lactic Acid (BLA) | Mice | researchgate.netresearchgate.netcolab.ws |

| Decreased Lactate Dehydrogenase (LDH) | Mice | researchgate.netresearchgate.netcolab.ws | |

| Increased Superoxide Dismutase (SOD) | Mice | researchgate.netresearchgate.netcolab.ws | |

| Increased Glutathione Peroxidase (GSH-Px) | Mice | researchgate.netresearchgate.netcolab.ws | |

| Gene Expression | Regulated genes for myofibrils, contractile fibers | Mice | researchgate.netresearchgate.netnih.gov |

| Muscle Mass | Increased breast muscle yield | Broiler Chicks | animbiosci.orgresearchgate.net |

Immunomodulatory Effects of Octacosanol

Octacosanol has demonstrated the ability to regulate the body's immune function. researchgate.netcolab.ws Research suggests it possesses anti-inflammatory properties. researchgate.netcolab.wsmdpi.comacs.org In a study on laying hens, dietary octacosanol was found to increase the concentration of interleukin-2 (B1167480) (IL-2), a cytokine that stimulates the activation of macrophages and cytotoxic lymphocytes, suggesting an improvement in anti-inflammatory and immune responses. ejast.orgkoreascience.kr

The anti-inflammatory effects of octacosanol may be mediated through the regulation of multiple signaling pathways, including the MAPK/NF-κB pathway. researchgate.netcolab.wsmdpi.com Studies have shown that octacosanol can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). mdpi.comnih.govcaymanchem.com In a mouse model of pleurisy, octacosanol significantly reduced the total leukocyte count, neutrophil influx, and TNF-α levels. mdpi.comnih.gov Furthermore, in human aorta endothelial cells, octacosanol was found to reduce the expression of inflammatory cytokines and adhesion molecules, inhibiting inflammatory pathways related to NFKB2. ahajournals.org

Anti-tumor Research of Octacosanol

Preliminary research has explored the potential anti-tumor activities of octacosanol. researchgate.netcolab.ws Studies have investigated its effects on cancer cell lines. For instance, in HT-29 human colorectal cancer cells, octacosanol was found to decrease cell viability. scienceasia.org This effect was associated with the inhibition of HMG-CoA reductase (HMGR) protein expression and activity, an enzyme involved in cholesterol synthesis which can be upregulated in cancer cells. scienceasia.org However, in the same study, octacosanol did not significantly alter the protein expression or activity of cyclooxygenase-2 (COX-2), another molecule often implicated in cancer. scienceasia.org Further research is needed to fully elucidate the anti-tumor potential and mechanisms of octacosanol.

Anti-hypoxia and Anti-stress Effects of Octacosanol

Octacosanol has been reported to possess anti-hypoxia and anti-stress properties. researchgate.netcolab.ws It is suggested to strengthen resistance to stresses such as those encountered at high altitudes. ivychem.com This may be due to its ability to improve the efficiency of blood oxygen carriage and reduce the rate of oxygen consumption. ivychem.com

Other Emerging Biological Activities of Octacosanol (e.g., Anti-glycation, Anti-bacterial)

In addition to the well-documented activities, emerging research is uncovering other potential biological effects of octacosanol. One such area is its anti-bacterial activity. researchgate.net Studies have shown that octacosanol is active against various bacteria, including Klebsiella pneumoniae, Shigella flexneri, Salmonella typhi, and Enterococcus faecalis. caymanchem.com While the exact mechanisms are still under investigation, these findings suggest a potential role for octacosanol in combating bacterial infections. The exploration of anti-glycation properties is another area of interest, although specific research on this is less extensive.

Preclinical and Clinical Investigations of Octacosanol

In Vitro Studies on Octacosanol's Cellular Effects

In vitro research has been crucial in elucidating the molecular mechanisms through which octacosanol exerts its biological effects. Studies on various cell lines have revealed its influence on cellular proliferation, inflammation, and cholesterol metabolism.

One area of focus has been its effect on endothelial cells. In human umbilical vein endothelial cells (HUVECs), octacosanol has been shown to promote proliferation and migration. nih.gov This effect was linked to the activation of the PI3K/Akt and MAPK/Erk signaling pathways, which are critical for cell growth and movement. nih.gov Further research on primary human aorta endothelial cells (HAECs) demonstrated that octacosanol can block the adhesion of monocytes, a key event in the development of atherosclerosis. ahajournals.org It achieved this by reducing the expression of inflammatory cytokines and adhesion molecules like PE-Selectin and VCAM-1, thereby helping to maintain cell membrane integrity. ahajournals.orgahajournals.org The anti-inflammatory mechanism appears to involve the inhibition of inflammatory pathways related to NF-κB and RAS signaling. ahajournals.org

In the context of inflammation, studies using RAW264.7 mouse macrophage cells showed that octacosanol can significantly reduce the expression of pro-inflammatory cytokines. acs.orgnih.gov This anti-inflammatory action is mediated by blocking the MAPK/NF-κB/AP-1 signaling pathway. acs.orgnih.gov

Regarding its well-known lipid-lowering properties, in vitro studies have provided some mechanistic insights. Research on HT-29 human colorectal cancer cells indicated that octacosanol could inhibit cell growth, an effect potentially linked to a reduction in HMG-CoA reductase protein expression and activity, a key enzyme in cholesterol synthesis. scienceasia.org However, the same study noted that there was no alteration in COX-2 protein expression. scienceasia.org Other studies suggest that policosanol, with octacosanol as its main component, inhibits cholesterol synthesis in cultured cells at a stage before the formation of mevalonate, though direct inhibition of HMG-CoA reductase is considered unlikely. dmbj.org.rsnih.gov

Table 1: Summary of Key In Vitro Findings for Octacosanol

| Cell Line | Observed Effect | Proposed Mechanism of Action |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) | Enhanced proliferation and migration. nih.gov | Activation of PI3K/Akt and MAPK/Erk signaling pathways. nih.gov |

| Primary Human Aorta Endothelial Cells (HAEC) | Reduced monocyte adhesion and expression of inflammatory cytokines (IL-6, IL-8, MCP-1) and adhesion molecules (PE-Selectin, VCAM-1). ahajournals.orgahajournals.org | Inhibition of NF-κB and RAS-related signaling pathways. ahajournals.org |

| RAW264.7 Macrophages | Reduced expression of pro-inflammatory cytokines. acs.orgnih.gov | Blocking of MAPK/NF-κB/AP-1 signaling pathway. acs.orgnih.gov |

| HT-29 Human Colorectal Cancer Cells | Inhibition of cell growth. scienceasia.org | Reduction of HMG-CoA reductase protein expression and activity. scienceasia.org |

| Human Fibroblasts | Metabolism of octacosanol to octacosanoic acid. nih.gov | Cellular oxidation processes. nih.gov |

Animal Model Studies of Octacosanol

A broad range of animal studies have been conducted to evaluate the physiological effects of octacosanol, exploring its impact on endurance, lipid metabolism, and inflammation.